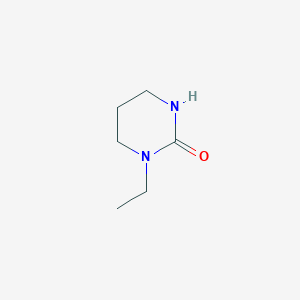

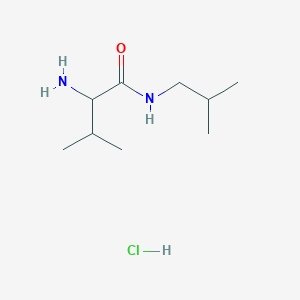

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it could be a derivative of the compounds discussed in the papers, which are designed for biological activity, such as uterine relaxants , or as photoinitiators .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, which share a similar structural motif to the compound , was achieved by a novel route, indicating the possibility of complex synthetic pathways . Another related compound, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, was synthesized through a sequence of Friedel-Crafts acylation, α-bromination, and amination, suggesting that similar methods could be applicable for the synthesis of 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride .

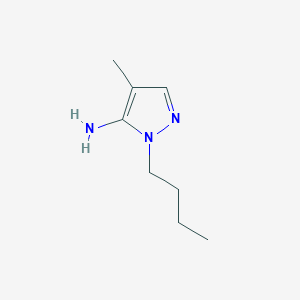

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride is characterized by the presence of aromatic rings, a piperidine moiety, and functional groups such as hydroxyl and amino groups. These structural features are crucial for the biological activity of the molecules. The structure of the target compound in one of the studies was confirmed using various spectroscopic techniques, including UV, IR, 1H NMR, MS, and elementary analysis .

Chemical Reactions Analysis

The compounds related to 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride can undergo a variety of chemical reactions. For example, the reaction of 1-phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione with difunctional bases leads to a mixture of tautomeric Schiff bases and enaminones, which can further undergo transamination . This indicates that the compound may also be reactive towards nucleophilic agents and could participate in tautomerism and transamination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include solubility in water, as indicated by the synthesis of a water-soluble photoinitiator . The presence of hydroxyl and amino groups suggests the compound could form hydrogen bonds, affecting its solubility and interaction with biological targets. The pharmacological evaluation of similar compounds revealed potent uterine relaxant activity, cAMP-releasing potential, and insignificant cardiac stimulant potential, which could be attributed to the specific arrangement of functional groups and overall molecular architecture .

Aplicaciones Científicas De Investigación

Cancer Therapy

One of the significant areas of research related to compounds structurally similar to 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride is in cancer therapy. For instance, FTY720, a compound with a somewhat similar chemical backbone, shows preclinical antitumor efficacy in several cancer models. Its mechanism of action involves sphingosine-1-phosphate receptors and indicates the potential for S1PR-independent mechanisms, highlighting the complexity of interactions and the potential for structurally similar compounds in cancer treatment Li Zhang et al., 2013.

Analytical Chemistry and Biomarker Identification

In analytical chemistry, compounds structurally related to 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride are used as markers or analytical targets in the study of carcinogens and their metabolites. For example, the heterocyclic aromatic amine PhIP, and its metabolites, are studied for their carcinogenic effects, showcasing the importance of analytical methods in identifying and quantifying such compounds in biological matrices S. F. Teunissen et al., 2010.

Dermatological Applications

Hydroxy acids, which share functional group similarities with the compound , are widely used in dermatological applications. They play significant roles in cosmetic formulations and therapeutic agents for treating conditions like photoaging, acne, and pigmentation disorders. This research area emphasizes the utility of chemical functionalities present in 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride for skin health and care A. Kornhauser et al., 2010.

Propiedades

IUPAC Name |

2-amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c15-13(10-11-4-2-1-3-5-11)14(18)16-8-6-12(17)7-9-16;/h1-5,12-13,17H,6-10,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGZDLSERZREQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C(CC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)